Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is a compound that belongs to the class of sulfonamides It features a trifluoromethyl group attached to a carbazole ring, which is a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamine in the presence of an acid . This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, resulting in the formation of the desired sulfamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group but may differ in their aromatic ring structures.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group attached to different aromatic or aliphatic backbones.
Uniqueness
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is unique due to the combination of the trifluoromethyl group and the carbazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
872604-31-4 |
---|---|
Molecular Formula |
C13H10F3N3O2S |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
2-(sulfamoylamino)-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(6-12(9)18-11)19-22(17,20)21/h1-6,18-19H,(H2,17,20,21) |
InChI Key |
GRBLEEZQQOMVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.